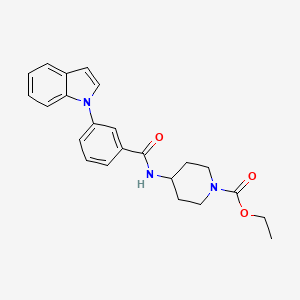

ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(3-indol-1-ylbenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-29-23(28)25-13-11-19(12-14-25)24-22(27)18-7-5-8-20(16-18)26-15-10-17-6-3-4-9-21(17)26/h3-10,15-16,19H,2,11-14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKMLCODSPHWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The indole derivative is then coupled with a benzoyl chloride derivative to form the benzamido group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, and the ethyl ester group is added via esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow chemistry to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate has been studied for various biological activities:

- Anticancer Activity : Research indicates that compounds with indole and piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results against various cancer cell lines, often outperforming standard chemotherapeutics in terms of efficacy and lower toxicity .

- Neuropharmacological Effects : The indole structure is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases. Studies have demonstrated that similar compounds can modulate neurotransmitter systems effectively .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of various piperidine derivatives, including those similar to ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate. The results showed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Screening

Another research initiative focused on assessing the neuropharmacological effects of compounds with similar structures. The study highlighted that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their utility in treating depression and anxiety disorders .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate may find applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.

- Psychiatric Disorders : As a candidate for developing treatments for depression or anxiety by modulating serotonin levels.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the desired therapeutic effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several piperidine-carboxylate derivatives, differing primarily in substituents and linker groups. Below is a comparative analysis:

Physicochemical and Functional Differences

- Solubility : The target compound’s ethyl ester and polar amide group likely improve aqueous solubility compared to tert-butyl () or benzyl () analogues.

- Binding Interactions : The benzamido linker in the target compound allows for extended π-π stacking (indole) and hydrogen bonding (amide NH), unlike direct 4-indolyl substitution in .

Research Implications

The structural nuances of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate position it as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions. Comparative studies with analogues highlight the critical role of substituents in tuning solubility, stability, and bioactivity. Future work should prioritize crystallographic studies (using methods in ) to elucidate hydrogen-bonding patterns and SAR optimization.

Biological Activity

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine core linked to an indole derivative and an ethyl carboxylate moiety. The structure can be represented as follows:

This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate typically involves multi-step organic reactions, including amide bond formation and the introduction of the indole moiety. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Anticancer Properties

Several studies have reported on the anticancer properties of compounds related to ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics and induction of oxidative stress .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to stem from its ability to interact with cellular pathways involved in cell proliferation and survival. For example, studies indicate that certain indole derivatives can disrupt microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis . Additionally, the presence of the piperidine ring may enhance binding affinity to specific receptors or enzymes involved in tumor progression.

Case Studies

Case Study 1: GBM Cell Lines

A study evaluated the effects of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate on glioblastoma (GBM) cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, with mechanisms involving both apoptosis and methuosis being observed. Morphological changes such as cell rounding and membrane blebbing were noted, indicative of cell death processes .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds highlighted that modifications at the indole position significantly influenced biological activity. For instance, substitutions that enhanced lipophilicity improved cytotoxic effects against various cancer cell lines . This suggests that further optimization of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could yield even more potent derivatives.

Q & A

What are the standard synthetic routes for ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate, and how are reaction conditions optimized?

Category: Basic

Answer:

The synthesis typically involves multi-step reactions, including amide bond formation between substituted benzamides and piperidine-carboxylate intermediates. Key steps include:

- Coupling Reactions: Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide formation, as seen in analogous piperidine-carboxylate syntheses .

- Indole Functionalization: Introduction of the indole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring inert atmospheres and anhydrous solvents to prevent side reactions .

- Optimization: Parameters such as temperature (e.g., 0–25°C for coupling), solvent polarity (DMF or dichloromethane), and stoichiometric ratios are systematically adjusted to maximize yield and purity. Post-reaction purification via column chromatography or recrystallization ensures product integrity .

Which spectroscopic and crystallographic methods are employed to characterize this compound?

Category: Basic

Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves 3D conformation. Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed to understand packing motifs .

How do researchers resolve contradictions in biological activity data across different assay systems?

Category: Advanced

Answer:

Discrepancies often arise from assay-specific conditions (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized Protocols: Replicating assays under identical conditions (e.g., ATP levels for mitochondrial studies) .

- Orthogonal Assays: Cross-validating results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .

- Statistical Analysis: Applying ANOVA or multivariate regression to identify confounding variables (e.g., serum concentration differences) .

What computational approaches predict the binding affinity and interaction mechanisms with biological targets?

Category: Advanced

Answer:

- Molecular Docking: Software like AutoDock Vina models ligand-receptor interactions, focusing on piperidine and indole moieties' roles in binding pockets .

- MD Simulations: GROMACS or AMBER simulate dynamic behavior, assessing stability of hydrogen bonds (e.g., between the carbamate group and kinase active sites) .

- QSAR Models: Machine learning algorithms correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

What strategies are used to establish structure-activity relationships (SAR) for piperidine-carboxylate derivatives?

Category: Advanced

Answer:

- Analog Synthesis: Systematic modification of substituents (e.g., replacing indole with pyrrole or altering the carboxylate ester) .

- Biological Testing: Dose-response assays (IC/EC) across targets (e.g., kinases, GPCRs) identify critical functional groups .

- Mutagenesis Studies: Site-directed mutagenesis of target proteins (e.g., mitoNEET) validates binding hypotheses derived from docking .

What are the known biological targets or therapeutic potentials of this compound?

Category: Basic

Answer:

- Mitochondrial Targets: Analogous compounds (e.g., TT01001) act as mitoNEET agonists, improving oxidative stress in diabetes models .

- Kinase Inhibition: Piperidine-carboxylates show activity against G protein-coupled receptor kinases (GRKs), relevant to cardiovascular diseases .

- Neuropathic Pain: Ethyl-carboxylate derivatives modulate ion channels (e.g., TRPV1), suggesting potential for pain management .

How is enantiomeric purity assessed and maintained during synthesis?

Category: Advanced

Answer:

- Chiral HPLC/GC: Separates enantiomers using columns like Chiralpak AD-H .

- Asymmetric Catalysis: Employing chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation steps to control stereochemistry .

- Circular Dichroism (CD): Verifies optical activity, ensuring >99% enantiomeric excess (ee) in final products .

What in vivo models are used to evaluate pharmacokinetics and toxicity?

Category: Advanced

Answer:

- Rodent Models: Sprague-Dawley rats assess oral bioavailability and blood-brain barrier penetration .

- Toxicokinetics: LC-MS/MS quantifies plasma/tissue concentrations, while histopathology screens for organ-specific toxicity .

- Metabolite Profiling: UPLC-QTOF identifies phase I/II metabolites, guiding structural optimizations for metabolic stability .

What are the key considerations for handling and storage to ensure compound stability?

Category: Basic

Answer:

- Storage: Under argon at –20°C to prevent hydrolysis of the ester group .

- Handling: Use of gloveboxes for air-sensitive steps (e.g., indole alkylation) .

- Stability Monitoring: Periodic HPLC analysis detects degradation products (e.g., free carboxylic acids) .

How do hydrogen bonding patterns influence the compound's solid-state properties and solubility?

Category: Advanced

Answer:

- Crystal Packing: SCXRD reveals intramolecular H-bonds (e.g., amide N–H···O=C) that stabilize specific conformations, impacting melting points .

- Solubility: Polar groups (e.g., carboxylate) enhance aqueous solubility via H-bonding with water, while aromatic stacking reduces it .

- Polymorphism Screening: Differential scanning calorimetry (DSC) identifies metastable forms with altered dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.